molecular formula C6H6NNaO2S B13114411 Sodium 4-methylpyridine-3-sulfinate

Sodium 4-methylpyridine-3-sulfinate

Cat. No.: B13114411
M. Wt: 179.17 g/mol
InChI Key: KZKMCDMFGNASRF-UHFFFAOYSA-M
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Description

Sodium 4-methylpyridine-3-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are widely used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly notable for its applications in organic synthesis and its role as a sulfonylating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-methylpyridine-3-sulfinate, typically involves the reaction of the corresponding sulfinic acid with a sodium base. The reaction is usually carried out in an aqueous medium at room temperature. For instance, 4-methylpyridine-3-sulfinic acid can be neutralized with sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale reactions using similar neutralization processes. The scalability of these reactions makes them suitable for industrial applications, where the compound can be produced in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methylpyridine-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-methylpyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methylpyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This reactivity is facilitated by the presence of the sulfinate group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 4-methylpyridine-3-sulfinate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other sodium sulfinates. This uniqueness makes it particularly useful in specific synthetic applications where the electronic effects of the pyridine ring are advantageous .

Properties

Molecular Formula

C6H6NNaO2S

Molecular Weight

179.17 g/mol

IUPAC Name

sodium;4-methylpyridine-3-sulfinate

InChI

InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-4-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

KZKMCDMFGNASRF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=NC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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